molecular formula C16H15ClF3NO3S B2996448 1-(3-chlorophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)methanesulfonamide CAS No. 1351630-40-4

1-(3-chlorophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)methanesulfonamide

Cat. No.: B2996448
CAS No.: 1351630-40-4
M. Wt: 393.81
InChI Key: PSDJTPFSGFQZPM-UHFFFAOYSA-N
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Description

This compound features a methanesulfonamide core substituted with a 3-chlorophenyl group and a 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl moiety. Its structural complexity suggests applications in medicinal chemistry, particularly as a modulator of biological targets like enzymes or receptors .

Properties

IUPAC Name

1-(3-chlorophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF3NO3S/c17-14-8-4-5-12(9-14)10-25(23,24)21-11-15(22,16(18,19)20)13-6-2-1-3-7-13/h1-9,21-22H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDJTPFSGFQZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNS(=O)(=O)CC2=CC(=CC=C2)Cl)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-chlorophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound possesses a complex structure characterized by:

  • A trifluoromethyl group, which enhances lipophilicity and metabolic stability.
  • A hydroxy group that may contribute to hydrogen bonding interactions with biological targets.
  • A methanesulfonamide moiety that is known for its ability to interact with various enzymes and receptors.

Anesthetic Activity

Research indicates that related compounds in the same class exhibit potent anesthetic properties. For instance, a derivative demonstrated a significant reduction in the minimum alveolar concentration (MAC) of isoflurane without affecting cardiovascular parameters such as heart rate and blood pressure at therapeutic doses . This suggests that this compound may similarly influence anesthetic efficacy.

Anticonvulsant Activity

Analogues of this compound have shown promising anticonvulsant effects. The original compound was effective against maximal electroshock (MES) and subcutaneous metrazol (scMET) models, indicating its potential utility in managing seizure disorders . The therapeutic index observed was favorable, suggesting a good safety profile.

Cytotoxic Effects

Recent studies have explored the cytotoxicity of related pyridine derivatives against cancer cell lines. For example, a pyridine derivative showed IC50 values of 21.00 μM against HepG2 (liver cancer) and 26.10 μM against MCF-7 (breast cancer) cell lines. These values are comparable to established chemotherapeutics like sorafenib . While direct data on the specific compound is limited, the structural similarities suggest potential anticancer activity.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest:

  • GABA(A) Receptor Modulation : The compound may enhance GABA(A) current in hippocampal neurons at low concentrations .
  • VEGFR-2 Inhibition : Related compounds have demonstrated inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), which is critical in tumor angiogenesis .

Case Studies and Experimental Data

StudyCompoundActivityIC50 Value
Trifluoro derivativeAnestheticNot specified
Pyridine analogueCytotoxic (HepG2)21.00 μM
Pyridine analogueCytotoxic (MCF-7)26.10 μM

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance
Target Compound C₁₆H₁₄ClF₃NO₃S ~397.8 3-chlorophenyl, 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl Potential receptor modulation via sulfonamide and fluorinated groups
1-(2-Chlorophenyl)-N-(3-isopropoxypropyl)methanesulfonamide (CAS 881951-11-7) C₁₃H₂₀ClNO₃S 305.82 2-chlorophenyl, isopropoxypropyl Altered chlorophenyl position may reduce binding affinity compared to 3-substituted analogs
N-(3-Chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide C₈H₄ClF₆NO₄S₂ 391.70 Dual sulfonamide groups, trifluoromethylsulfonyl Increased acidity and potential metabolic instability due to electron-withdrawing groups
N-[2-(3-Chlorophenyl)-2-methoxypropyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide (CAS 1798512-21-6) C₁₈H₁₉ClF₃NO₃S 421.9 Methoxypropyl, 4-trifluoromethylphenyl Methoxy substitution may reduce hydrogen-bonding capacity vs. hydroxy in target
1-(3-Chlorophenyl)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide (CAS 954600-66-9) C₂₁H₂₀ClN₂O₂S₂ 452.98 Dihydroisoquinolinyl, thiophenyl Bulky substituents may hinder blood-brain barrier penetration

Pharmacological and Physicochemical Properties

  • Lipophilicity and Solubility: The target compound’s trifluoromethyl and hydroxy groups balance lipophilicity and aqueous solubility.
  • Metabolic Stability : Fluorinated compounds (e.g., CAS 881951-11-7) generally exhibit enhanced metabolic resistance, but the hydroxy group in the target may introduce phase II metabolism pathways .
  • Receptor Selectivity: Sulfonamide derivatives like Sch225336 () demonstrate selectivity for cannabinoid receptors. The target’s trifluoromethyl-hydroxy-phenyl group may confer unique selectivity, though empirical data are lacking .

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